2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide
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Overview
Description
2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a chlorinated phenyl group, an amino group, and a diphenylacetamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-chloroaniline with ethyl oxalyl chloride to form an intermediate compound.
Coupling Reaction: This intermediate is then reacted with N,N-diphenylacetamide under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.
Catalysts and Solvents: Using specific catalysts and solvents to optimize the reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The chlorinated phenyl group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(4-bromophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide: Similar structure but with a bromine atom instead of chlorine.
2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide: Contains a fluorine atom instead of chlorine.
Uniqueness
Chlorine Substitution: The presence of the chlorine atom in 2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide can influence its reactivity and biological activity, making it unique compared to its bromine or fluorine analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H19ClN2O3 |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[2-oxo-2-(N-phenylanilino)ethoxy]acetamide |
InChI |
InChI=1S/C22H19ClN2O3/c23-17-11-13-18(14-12-17)24-21(26)15-28-16-22(27)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,24,26) |
InChI Key |
IKMLMJNVHSBRQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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